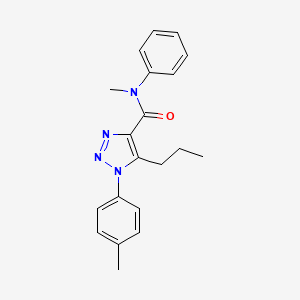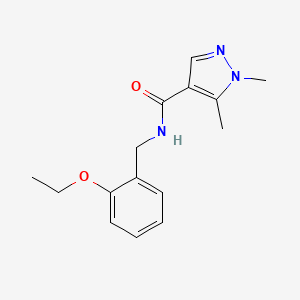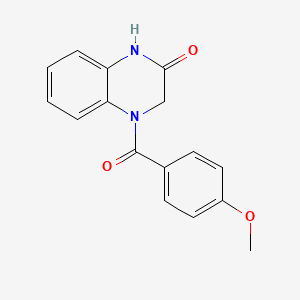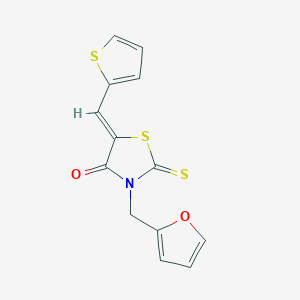
3-nitro-2-(trichloromethyl)-2H-chromene
Vue d'ensemble
Description
3-nitro-2-(trichloromethyl)-2H-chromene, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease and African trypanosomiasis. The compound was first synthesized in the 1960s and has since been used as a treatment option for these parasitic infections.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
3-Nitro-2-(trichloromethyl)-2H-chromenes are utilized in the synthesis of various chromanes, which have diverse applications in chemistry and pharmacology. For instance, they react with thiols and aromatic amines to form 2,3,4-trisubstituted chromanes. These reactions proceed via nucleophilic addition to the activated double bond, yielding high yields and distinct stereoisomeric compositions. The stereochemistry of these products has been extensively studied using techniques like NMR and X-ray diffraction analysis (Korotaev et al., 2006).
Reactions with Aminoenones
Another application is in reactions with aminoenones derived from acetylacetone and cyclic amines. These reactions proceed diastereoselectively, leading to functionalized chromanes. Such processes highlight the versatility of 3-nitro-2H-chromenes in synthesizing various derivatives with potential biological activities (Korotaev et al., 2013).
Hetero-Diels–Alder Reactions
3-Nitro-2-(trichloromethyl)-2H-chromenes are also used in hetero-Diels–Alder reactions with compounds like 2,3-dihydrofuran and ethyl vinyl ether. These reactions occur under solvent-free conditions, producing cyclic nitronates with high stereoselectivity and good yields. Such reactions are crucial for the synthesis of novel organic compounds, with potential applications in medicinal chemistry and material science (Korotaev et al., 2010).
Antiproliferative Activity
In the field of pharmacology, new 2-glyco-3-nitro-2H-chromenes have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines. This indicates the potential of 3-nitro-2H-chromenes in the development of new anticancer agents (Luque-Agudo et al., 2019).
Synthesis of Novel Chromanes
The utility of 3-nitro-2-(trichloromethyl)-2H-chromenes extends to the synthesis of novel chromanes with diverse substitutions. These syntheses often involve reactions with various nucleophiles, further expanding the range of possible derivatives and their potential applications in different scientific domains (Korotaev et al., 2014).
Propriétés
IUPAC Name |
3-nitro-2-(trichloromethyl)-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO3/c11-10(12,13)9-7(14(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYSGEIJKFSRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-nitro-2-(trichloromethyl)-2H-chromene react with nucleophiles?
A1: 3-nitro-2-(trichloromethyl)-2H-chromene readily reacts with various nucleophiles, including thiols, aromatic amines [], indole, N-methylindole, and N-methylpyrrole []. These reactions proceed via nucleophilic addition to the activated double bond of the chromene ring, resulting in the formation of 2,3,4-trisubstituted chromanes with high yields. The reaction's stereoselectivity depends on the nucleophile and reaction conditions.
Q2: What is significant about the stereochemistry of the products formed in these reactions?
A2: The reactions of 3-nitro-2-(trichloromethyl)-2H-chromene with nucleophiles often lead to the formation of diastereomers. For instance, reactions with thiols and aromatic amines yield a mixture of diastereomeric 2,3,4-trisubstituted chromanes []. The stereochemistry of these products has been investigated using various techniques including 1H NMR, 19F NMR, 2D NOESY spectroscopy, and X-ray diffraction analysis. Understanding the stereochemical outcome is crucial as different isomers may exhibit distinct biological activities.
Q3: Can you provide an example of a specific reaction and its stereochemical outcome?
A3: When reacting with indole, N-methylindole, or N-methylpyrrole, 3-nitro-2-(trichloromethyl)-2H-chromene yields primarily the cis-trans isomer of 3-nitro-2-trichloromethylchromanes substituted at position 4 by the indol-3-yl (pyrrol-2-yl) fragment []. This high stereoselectivity is noteworthy and suggests potential for targeted synthesis of specific isomers for further studies.
Q4: Has 3-nitro-2-(trichloromethyl)-2H-chromene been used to synthesize other heterocycles?
A4: Yes, reacting 3-nitro-2-(trichloromethyl)-2H-chromene with hydrazine hydrate leads to the stereoselective synthesis of N-unsubstituted pyrazolidines []. This reaction highlights the versatility of this chromene derivative as a building block for synthesizing various nitrogen-containing heterocycles with potential biological relevance.
Q5: Are there any studies on the biological activity of compounds derived from 3-nitro-2-(trichloromethyl)-2H-chromene?
A5: While the provided research focuses on the synthetic aspects of 3-nitro-2-(trichloromethyl)-2H-chromene derivatives, one study [] found that some 4-CF3-substituted chromano[3,4-c]pyrrolidines, synthesized using a similar 2-trifluoromethyl-substituted chromene derivative, exhibited high cytotoxic activity against HeLa human cervical carcinoma cells. This finding suggests that further exploration of the biological activities of 3-nitro-2-(trichloromethyl)-2H-chromene derivatives is warranted.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4699414.png)
![2-bromo-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4699416.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4699423.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4699428.png)

![2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4699453.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4699472.png)
![6-bromo-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4699484.png)
![N-benzyl-N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699496.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)


![2-[3-(1,3-benzoxazol-2-ylthio)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4699532.png)